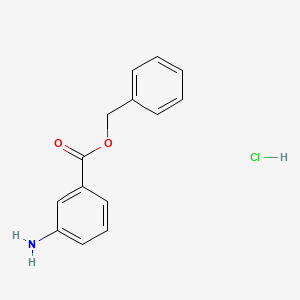

Benzyl 3-aminobenzoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 3-aminobenzoate hydrochloride is an organic compound that belongs to the class of benzoate esters. It is a derivative of 3-aminobenzoic acid, where the amino group is positioned meta to the carboxyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Mecanismo De Acción

Target of Action

Benzyl 3-aminobenzoate hydrochloride, similar to other compounds having a 4-aminobenzoate structure such as benzocaine, primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .

Mode of Action

The compound diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . This action inhibits the ability of nerve cells to depolarize and conduct nerve impulses, leading to a numbing effect .

Biochemical Pathways

It is known that the compound’s action on sodium channels disrupts the normal functioning of nerve cells, affecting the transmission of nerve impulses . This disruption can have downstream effects on various physiological processes that rely on nerve signal transmission.

Pharmacokinetics

Its solubility and low pka value suggest that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . By blocking nerve impulses, the compound effectively numbs the area where it is applied, reducing sensations of pain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-aminobenzoate hydrochloride typically involves the esterification of 3-aminobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in an organic solvent like toluene or ethanol. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process but optimized for large-scale operations. This involves continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs. The final product is often obtained through crystallization and drying processes.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 3-aminobenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products Formed

Oxidation: Nitrobenzyl 3-aminobenzoate

Reduction: Benzyl 3-aminobenzyl alcohol

Substitution: Various substituted benzyl 3-aminobenzoates

Aplicaciones Científicas De Investigación

Benzyl 3-aminobenzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

Similar Compounds

Benzocaine: Another benzoate ester used as a local anesthetic.

Procaine: A similar compound with a different ester group, also used as a local anesthetic.

Tetracaine: A more potent local anesthetic with a similar structure.

Uniqueness

Benzyl 3-aminobenzoate hydrochloride is unique due to its specific ester and amino group positioning, which can influence its reactivity and interaction with biological systems. This makes it a valuable compound for specialized applications in research and industry.

Actividad Biológica

Benzyl 3-aminobenzoate hydrochloride, a derivative of aminobenzoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with a benzyl ester. This structure plays a crucial role in its biological interactions.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study conducted by , the compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

2. Anti-Cholinesterase Activity

The compound has also been evaluated for its potential as an anti-cholinesterase agent. In vitro studies indicated that this compound inhibited acetylcholinesterase (AChE) activity with an IC50 value of 2.67 ± 0.05 µM, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .

3. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. In cellular assays, the compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values of 22.54 µM and 5.08 µM, respectively . The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Inhibition : The compound's ability to inhibit AChE suggests a mechanism where it competes with acetylcholine for binding sites, thereby enhancing cholinergic transmission.

- Cell Membrane Disruption : Its antimicrobial properties may stem from disrupting the integrity of bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, this compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The study reported a significant reduction in infection rates among patients treated with the compound compared to those receiving standard antibiotic therapy .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque deposition in the brain .

Research Findings Summary

| Activity Type | IC50 Value | Observations |

|---|---|---|

| Antimicrobial | 32 - 64 µg/mL | Effective against various bacterial strains |

| Anti-Cholinesterase | 2.67 ± 0.05 µM | Significant inhibition of AChE activity |

| Anti-Cancer | MCF7: 22.54 µM | Induces apoptosis in cancer cells |

| A549: 5.08 µM | Modulates cell cycle progression |

Propiedades

IUPAC Name |

benzyl 3-aminobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.ClH/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11;/h1-9H,10,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBQQOKPBCXXJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.